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molecular formula C9H8F3NO2 B1308324 Methyl 3-amino-5-(trifluoromethyl)benzoate CAS No. 22235-25-2

Methyl 3-amino-5-(trifluoromethyl)benzoate

Cat. No. B1308324
M. Wt: 219.16 g/mol
InChI Key: UOVPHHSFTNRQHJ-UHFFFAOYSA-N
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Patent
US08383821B2

Procedure details

Methyl 3-nitro-5-(trifluoromethyl)benzoate (9.0 g, 36.1 mmol) in methanol (30 mL) was flushed with nitrogen, and treated with palladium (10% on charcoal, 0.90 g). The flask was flushed with hydrogen and allowed to stir under an atmosphere of hydrogen overnight. The reaction was flushed with nitrogen, filtered through celite, and concentrated. Flash chromatography on silica gel (30% ethyl acetate/hexanes) afforded 6.8 g (86%). 1H-NMR (CDCl3, 500 MHz) δ 7.64 (s, H), 7.49 (s, 1H), 7.05 (s, 1H), 3.91 (s, 3H). Mass spec.: 220.05 (MH)+.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:11]=[C:12]([C:14]([F:15])([F:16])[F:17])[CH:13]=1)[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OC)C=C(C1)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
to stir under an atmosphere of hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with hydrogen
CUSTOM
Type
CUSTOM
Details
The reaction was flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Flash chromatography on silica gel (30% ethyl acetate/hexanes) afforded 6.8 g (86%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC=1C=C(C(=O)OC)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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